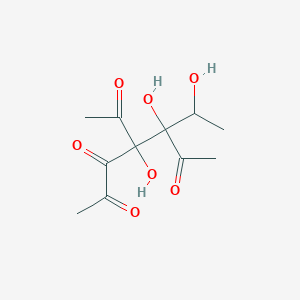
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースは、分子式がC11H16O7の化学化合物です。これは、天然に存在する糖であるD-リボースの誘導体です。 この化合物は、主にヌクレオシドやヌクレオチドなどの様々な医薬品の合成における中間体として使用されます .
準備方法
合成経路と反応条件
1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースの合成は、通常、D-リボースから始まるいくつかのステップを含みます。このプロセスには次のようなものがあります。
アセトニド保護: まず、D-リボースは2,3-オキシ-イソプロピリデン誘導体を形成することによって保護されます。
還元と加水分解: 次に、保護されたリボースは水素化ホウ素カリウムを使用して還元され、続いて加水分解されて1-オキシメチル-5-デオキシ-D-リボースが生成されます。
アセチル化: 最後に、この化合物は無水酢酸を使用してアセチル化され、1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースが生成されます.
工業的生産方法
工業的生産方法は、収率の最適化とコストの削減に焦点を当てています。 このプロセスは、類似のステップを含みますが、スケールアップされ、最終製品の品質を保証するために、追加の精製ステップが含まれる場合があります .
化学反応解析
反応の種類
1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースは、以下を含む様々な化学反応を起こします。
酸化: この反応は、官能基を導入したり、既存の官能基を修飾したりするために使用できます。
還元: 還元反応は、酸素原子を除去したり、水素原子を付加したりするために使用されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、アセチル化反応は、通常、アセチル化された誘導体を生成します .
科学研究における用途
1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースは、科学研究において幅広い用途があります。
化学: 有機合成において保護基として使用されます。
生物学: この化合物は、酵素のメカニズムや核酸化学の研究に使用されます。
医学: これは、カペシタビンなどの抗がん剤を含む医薬品の合成における中間体として役立ちます。
化学反応の分析
Types of Reactions
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and acetyl chloride are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation reactions typically yield acetylated derivatives .
科学的研究の応用
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and nucleic acid chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer drugs like capecitabine.
Industry: The compound is used in the production of nucleosides and nucleotides
作用機序
1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースの作用機序は、活性医薬品成分の合成における中間体としての役割にあります。例えば、カペシタビンの合成では、5'-デオキシ-5-フルオロシチジンに変換されますが、これは薬物の活性成分です。 この変換には、脱アセチル化やリン酸化などの複数の酵素的ステップが含まれます .
類似化合物の比較
1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースは、他のアセチル化糖やデオキシ糖と比較することができます。
1,2,3-トリアセチル-5-デオキシ-D-リボフラノース: 構造は似ていますが、糖部分の配置が異なります。
5-デオキシ-1,2,3-トリアセチル-β-D-リボース: 立体化学がわずかに異なる別の類似化合物です.
これらの比較は、特に医薬品合成における中間体としての役割において、1,2,3-トリ-O-アセチル-5-デオキシ-D-リボースの独特の特性を浮き彫りにしています。
類似化合物との比較
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose can be compared with other acetylated sugars and deoxy sugars:
1,2,3-Triacetyl-5-deoxy-D-ribofuranose: Similar in structure but differs in the configuration of the sugar moiety.
5-Deoxy-1,2,3-triacetyl-β-D-ribose: Another similar compound with slight differences in stereochemistry.
These comparisons highlight the unique properties of this compound, particularly its role as an intermediate in pharmaceutical synthesis.
特性
IUPAC Name |
4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRLNHAKSDJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
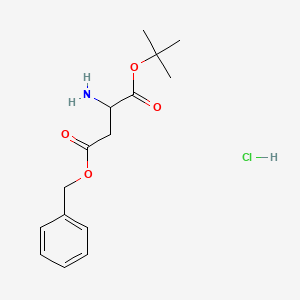
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)

![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
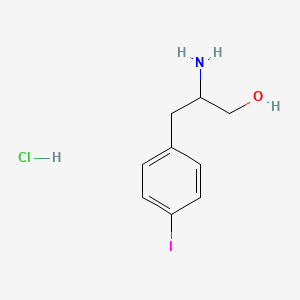
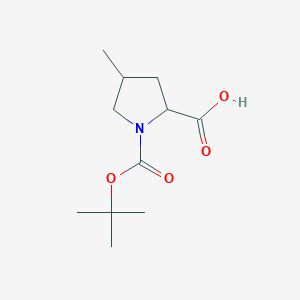
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)
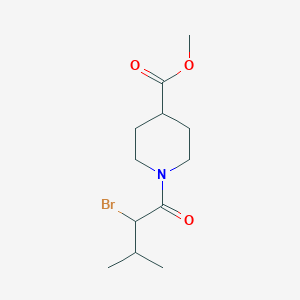

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)

![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
